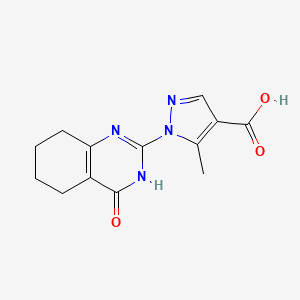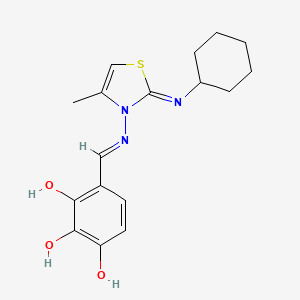
mim1
描述
MIM1 is a small molecule that has been identified as one of the first selective inhibitors of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1). This compound has garnered significant attention in the field of cancer research due to its potential to inhibit the Mcl-1 protein, which plays a crucial role in the survival of cancer cells .
作用机制
MIM1 通过选择性地与 Mcl-1 蛋白表面上的 BH3 结合槽结合来发挥其作用。 这种结合阻止了 Mcl-1 与促凋亡蛋白相互作用,从而使其抗凋亡功能失效 . Mcl-1 的抑制导致凋亡途径的激活,从而导致癌细胞发生程序性细胞死亡 .
准备方法
合成路线和反应条件
MIM1 的合成涉及硫代氨基脲与α-卤代酮的反应。 该反应已被广泛研究和优化,以生成所需的化合物 . 制备过程通常涉及以下步骤:
硫代氨基脲中间体的形成: 硫代氨基脲通过使肼与二硫化碳反应,然后加入适当的胺来合成。
与α-卤代酮反应: 然后在受控条件下使硫代氨基脲中间体与α-卤代酮反应,形成最终的 this compound 化合物。
工业生产方法
虽然 this compound 的具体工业生产方法尚未得到广泛记录,但合成过程可以使用标准有机合成技术进行放大。关键步骤包括确保起始材料的纯度,并优化反应条件以最大限度地提高产率并最大限度地减少副产物。
化学反应分析
反应类型
MIM1 主要经历取代反应,因为其结构中存在反应性官能团。这些反应对于修饰化合物以增强其生物活性并提高其选择性至关重要。
常见试剂和条件
主要产物
这些反应形成的主要产物通常是具有修饰官能团的 this compound 类似物。 然后测试这些类似物的生物活性,以确定选择性和效力的潜在改进 .
科学研究应用
生物学: 在生物学研究中,this compound 用于研究 Mcl-1 在细胞存活和凋亡中的作用。
医学: this compound 已显示出作为癌症治疗药物的潜力。
工业: 虽然其工业应用仍在探索中,但 this compound 在癌症研究中的作用突出了其在开发新的癌症治疗方法方面的潜力.
相似化合物的比较
类似化合物
UMI-77: 另一种 Mcl-1 抑制剂,已被研究用于其诱导癌细胞凋亡的潜力.
A-1210477: 一种与 Mcl-1 结合并阻止其降解的化合物,从而使细胞对凋亡敏感.
MIM1 的独特性
This compound 的独特之处在于它选择性地抑制 Mcl-1,而不会显着影响其他抗凋亡蛋白,例如 Bcl-xL。 这种选择性对于最大限度地减少脱靶效应并提高化合物的治疗潜力至关重要 .
属性
IUPAC Name |
4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFUBMUOVFZEF-CQPAABLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Mim1 in the cell?
A1: this compound plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]
Q2: How does this compound contribute to the assembly of the TOM complex?
A2: this compound is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []
Q3: Does this compound interact with other proteins involved in mitochondrial import?
A3: Yes, this compound physically interacts with Mim2 to form the MIM complex. [] Additionally, this compound has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between this compound and the cytosolic cochaperone Sti1. []
Q4: Are there functional analogs of the this compound/Mim2 complex in other organisms?
A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast this compound/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []
Q5: Does this compound play a role in the import of all MOM proteins?
A5: While essential for many, this compound is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on this compound. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with this compound contributing to varying extents. []
Q6: How does deletion of this compound affect mitochondrial function?
A6: this compound deletion leads to various mitochondrial defects, including:
- Reduced growth rate. []
- Lower steady-state levels of helical MOM proteins. []
- Compromised assembly of the TOM complex. [, ]
- Hampered mitochondrial protein import. []
- Defects in mitochondrial morphology. []
Q7: What is the significance of inhibiting Mcl-1 in cancer?
A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []
Q8: What are the potential benefits of targeting Mcl-1 with this compound analogs in cancer treatment?
A8: Targeting Mcl-1 with specific inhibitors could:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



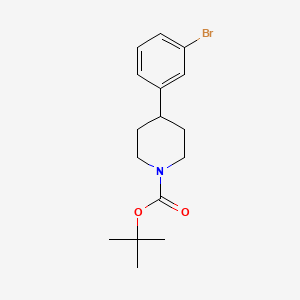
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
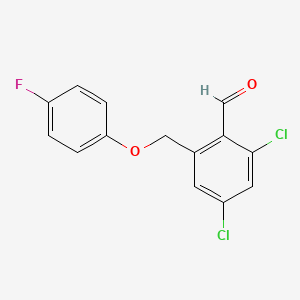
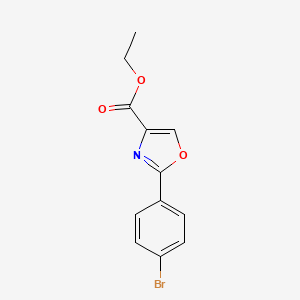
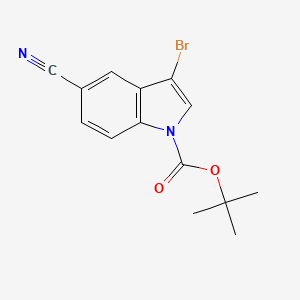
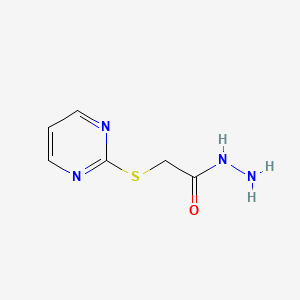
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
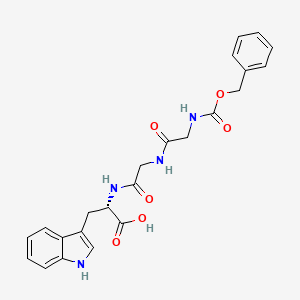
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)
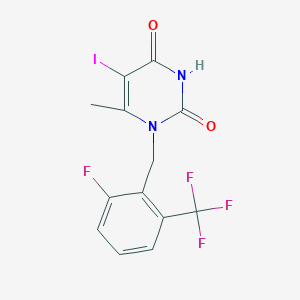
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

